

Technical Master File: 6-Iodo-1,1,1-trifluorohexane

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Compound of Interest

Compound Name: 1,1,1-Trifluoro-6-iodohexane

CAS No.: 104504-31-6

Cat. No.: B3030911

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CAS Number: 104504-31-6 Synonyms: **1,1,1-Trifluoro-6-iodohexane**; 6,6,6-Trifluorohexyl iodide Molecular Formula:

[1]

Executive Technical Summary

6-Iodo-1,1,1-trifluorohexane is a specialized fluoroalkylating agent used primarily in medicinal chemistry and materials science. Unlike perfluorohexyl iodide (CAS 355-43-1), which is fully fluorinated and extremely lipophilic, this compound features a "spacer" architecture: a trifluoromethyl (

) terminus separated from a reactive iodide handle by a five-carbon aliphatic chain.

This structure allows researchers to introduce a metabolically stable

group into a target molecule while maintaining a degree of flexibility and avoiding the extreme electron-withdrawing effects that a direct perfluoro-linkage would impose.

Critical Distinction

Do not confuse with Perfluorohexyl Iodide (

).

- CAS 104504-31-6 (

): Partially fluorinated. Nucleophilic at the carbon-iodine bond (via lithiation) or electrophilic (via

).

- CAS 355-43-1 (

): Fully fluorinated. Electron-deficient iodine; participates in radical reactions or halogen bonding, but not standard

chemistry.

Physicochemical Profile

Property	Value	Technical Note
Molecular Weight	266.04 g/mol	High iodine mass contribution (47%).
Appearance	Colorless to pale yellow liquid	Yellowing indicates free iodine () formation via photolysis.
Boiling Point	~180–185 °C (est.)	High boiling point due to polarizability of iodine.
Density	~1.5–1.6 g/mL	Denser than water; phase separates to the bottom.
Solubility	DCM, THF, Et ₂ O, Toluene	Immiscible with water.
Stability	Light Sensitive	Must be stored over copper wire/turnings to scavenge free iodine.

Synthesis & Production Protocols

While often purchased, in-house preparation is frequently required to ensure freshness, as alkyl iodides degrade. The most robust "self-validating" protocol is the Finkelstein Reaction starting from the corresponding bromide, or the Appel Reaction from the alcohol.

Below is the Modified Finkelstein Protocol, chosen for its operational simplicity and high yield.

Protocol: Halogen Exchange (Bromide to Iodide)

Precursor: 6-Bromo-1,1,1-trifluorohexane (CAS 59560-58-2)

Reagents:

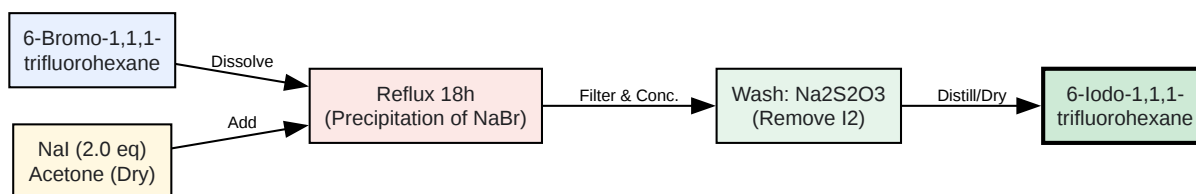
- Sodium Iodide (NaI): 2.0 equivalents (Dry)
- Acetone (Reagent grade, dried over molecular sieves)
- Substrate: 6-Bromo-1,1,1-trifluorohexane

Step-by-Step Methodology:

- System Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen ().^[2]
- Solvation: Dissolve NaI (2.0 equiv) in dry acetone (0.5 M concentration relative to substrate).
Note: NaI is soluble in acetone, but NaBr is not.
- Addition: Add the bromide precursor via syringe.
- Reflux: Heat the mixture to reflux (approx. 60°C) for 12–18 hours.
 - Validation Check: The precipitation of white solid (NaBr) confirms the reaction is progressing.
- Workup:

- Cool to room temperature. Filter off the NaBr solid.
- Concentrate the filtrate in vacuo.
- Redissolve residue in Diethyl Ether ().
- Wash with 10% Sodium Thiosulfate () to remove any purple iodine color (critical for product stability).
- Wash with brine, dry over , and concentrate.
- Purification: Distillation under reduced pressure (protect from light).

Synthesis Workflow Diagram



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Caption: Finkelstein exchange workflow. The driving force is the insolubility of NaBr in acetone (Le Chatelier's principle).

Reactivity & Applications in Drug Discovery

The 6-iodo-1,1,1-trifluorohexane molecule acts as a bifunctional building block. The iodine is a "leaving group" for nucleophilic substitution, or a "handle" for metal exchange.

A. Nucleophilic Substitution ()

This is the primary mode of action for attaching the trifluorohexyl chain to drug scaffolds (amines, phenols, thiols).

- Mechanism: The nucleophile attacks the carbon bearing the iodine, displacing iodide.
- Application: Modifying lipophilicity (LogP). The

group increases lipid solubility, aiding blood-brain barrier (BBB) penetration, while the alkyl chain provides a flexible linker.

B. Lithium-Halogen Exchange

Treatment with

-Butyllithium (

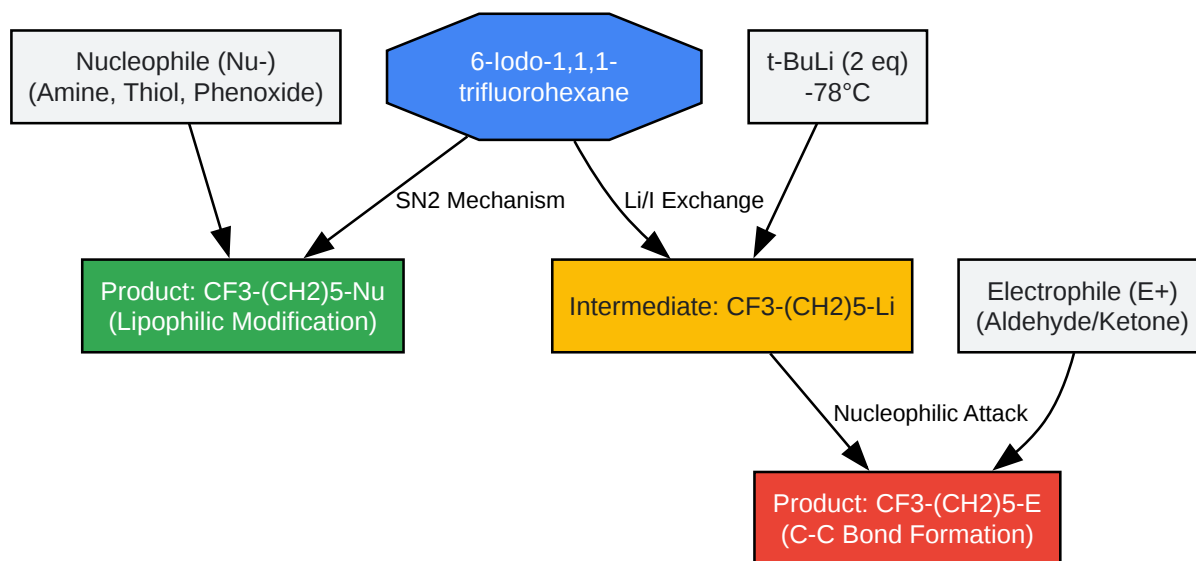
-BuLi) generates the corresponding organolithium species.

- Reagent:

.

- Use: This species acts as a nucleophile, attacking carbonyls (aldehydes/ketones) to install the fluoroalkyl chain directly onto a carbon framework.

Reactivity Pathways Diagram



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Caption: Divergent reactivity pathways:

alkylation (Green) vs. Organolithium generation (Red).

Handling, Safety & Storage (E-E-A-T)

As a Senior Scientist, safety is paramount. Alkyl iodides are alkylating agents and potential carcinogens.

- Stabilization: This compound is prone to homolytic cleavage by light ().
 - Protocol: Always store with a small coil of Copper (Cu) wire inside the vial. The copper reacts with free iodine (), preventing the autocatalytic decomposition cycle.
- Storage:
 - Temperature: 2–8°C (Refrigerated).
 - Light: Amber glass vials wrapped in foil.
 - Atmosphere: Argon or Nitrogen blanket.
- Hazards:
 - H315/H319: Skin/Eye Irritation.[3]
 - H335: Respiratory Irritation (Use in Fume Hood).[3]
 - H226: Flammable Liquid.

References

- PubChem. (2024). Compound Summary: 6-Iodo-1,1,1-trifluorohexane (CAS 104504-31-6). [1] National Library of Medicine. [\[Link\]](#)

- Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Chemical Reviews. [[Link](#)]

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Sources

- [1. fluorochem.co.uk](http://1.fluorochem.co.uk) [fluorochem.co.uk]
- [2. orgsyn.org](http://2.orgsyn.org) [orgsyn.org]
- [3. 1,1,1-Trifluoro-2-iodoethane | C₂H₂F₃I | CID 67709 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/1,1,1-Trifluoro-2-iodoethane) [pubchem.ncbi.nlm.nih.gov]
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